molecular formula C20H17ClFN5O2 B10926667 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10926667
M. Wt: 413.8 g/mol
InChI Key: KSGUFGLNOPEWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a fluorophenyl group, and an isoxazolo[5,4-b]pyridine core. These structural elements contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazolo[5,4-b]pyridine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Construction of the isoxazolo[5,4-b]pyridine core: This involves cyclization reactions using appropriate precursors.

    Coupling reactions: The final coupling of the pyrazole and isoxazolo[5,4-b]pyridine intermediates is carried out under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The presence of halogens (chlorine and fluorine) makes the compound susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed:

    Oxidized derivatives: Various oxidized forms of the pyrazole ring.

    Reduced derivatives: Amines derived from the reduction of the carboxamide group.

    Substituted derivatives: Compounds where the chlorine or fluorine atoms have been replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is not fully understood but is believed to involve interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

    Receptors: Binding to cellular receptors, potentially modulating signal transduction pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar compounds include other pyrazole and isoxazole derivatives, which share some structural features but differ in their specific functional groups and overall structure. Examples include:

    Pyrazole derivatives: Compounds with variations in the substituents on the pyrazole ring.

    Isoxazole derivatives: Compounds with different substituents on the isoxazole ring.

Uniqueness: N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a pyrazole ring, a fluorophenyl group, and an isoxazolo[5,4-b]pyridine core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17ClFN5O2

Molecular Weight

413.8 g/mol

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17ClFN5O2/c1-3-27-17(15(21)9-24-27)10-23-19(28)14-8-16(12-4-6-13(22)7-5-12)25-20-18(14)11(2)26-29-20/h4-9H,3,10H2,1-2H3,(H,23,28)

InChI Key

KSGUFGLNOPEWDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.